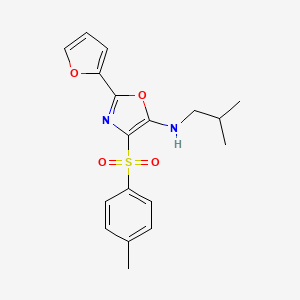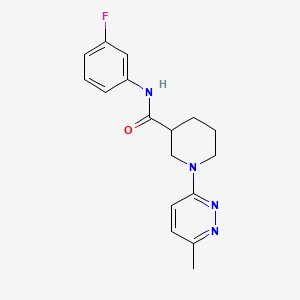![molecular formula C15H15NO3 B2700430 N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide CAS No. 2418692-27-8](/img/structure/B2700430.png)
N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with a methoxy group and an oxirane (epoxide) ring attached to a carboxamide group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 6-Methoxy-2-naphthaldehyde: This intermediate is synthesized from 6-methoxy-2-naphthol through a formylation reaction.
Formation of N-[(6-Methoxynaphthalen-2-yl)methyl]amine: The aldehyde is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Epoxidation: The amine is reacted with an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Amidation: Finally, the oxirane intermediate is reacted with a carboxylic acid derivative, such as oxalyl chloride, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthaldehyde.
Reduction: Formation of 2,3-dihydroxy-6-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound’s oxirane ring can react with nucleophilic sites in proteins and DNA, potentially leading to the formation of covalent adducts and subsequent biological responses .
類似化合物との比較
N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal properties.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its anti-inflammatory and analgesic activities.
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides: Investigated for their anti-tumor properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
特性
IUPAC Name |
N-[(6-methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-5-4-11-6-10(2-3-12(11)7-13)8-16-15(17)14-9-19-14/h2-7,14H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMYYKERKNRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2700348.png)


![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2700355.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)
![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2700367.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)
